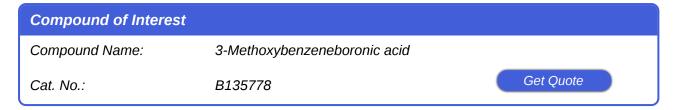


## Spectroscopic Analysis of 3-Methoxybenzeneboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxybenzeneboronic acid**, a compound of significant interest in synthetic chemistry and drug development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

### **Spectroscopic Data Summary**

The following tables summarize the available quantitative spectroscopic data for **3- Methoxybenzeneboronic acid**. This information is crucial for substance identification, purity assessment, and structural elucidation.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Methoxybenzeneboronic acid** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not available in search results			
3.74	S	3H	-OCH₃
6.6-7.8	m	4H	Ar-H
Data not available in search results	s (broad)	2H	-B(OH) <sub>2</sub>

Note: Specific chemical shifts and multiplicities for the aromatic protons were not explicitly available in the searched literature. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be variable.

Table 2: 13C NMR Spectroscopic Data for 3-Methoxybenzeneboronic acid

Solvent: DMSO-d<sub>6</sub>[1]

Chemical Shift (δ) ppm	Assignment
Data not available in search results	С-В
Data not available in search results	Ar-C
Data not available in search results	Ar-CH
Data not available in search results	Ar-CH
Data not available in search results	Ar-CH
Data not available in search results	Ar-C-O
54.8	-OCH₃

Note: While the solvent is known to be DMSO-d<sub>6</sub>, specific chemical shifts for the aromatic carbons and the carbon attached to the boron atom were not available in the public search results. The methoxy carbon signal is assigned based on typical chemical shift ranges.



## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 3-Methoxybenzeneboronic acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 (broad)	Strong	O-H stretch (boronic acid)
~3000	Medium	C-H stretch (aromatic)
~2950, ~2850	Medium	C-H stretch (methyl)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (aryl ether)
~1080	Medium	in-plane C-H bend (aromatic)
~750	Strong	out-of-plane C-H bend (aromatic)

Note: The peak positions are approximate and are based on typical values for the functional groups present in the molecule. Specific peak data from experimental spectra were not available in the search results.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Methoxybenzeneboronic acid

m/z Ratio	Relative Intensity (%)	Assignment
152	Data not available	[M] <sup>+</sup> (Molecular Ion)
Data not available	Fragment Ions	

Note: The molecular ion peak corresponding to the molecular weight of **3-Methoxybenzeneboronic acid** (151.96 g/mol) is expected at m/z 152. Detailed fragmentation patterns and relative intensities were not available in the provided search results.



## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for solid organic compounds and are directly applicable for the analysis of **3-Methoxybenzeneboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-Methoxybenzeneboronic** acid.

Materials and Equipment:

- 3-Methoxybenzeneboronic acid sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- High-field NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Pipettes and vials
- · Vortex mixer

#### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of 3-Methoxybenzeneboronic acid for <sup>1</sup>H NMR, and 20-50 mg for <sup>13</sup>C NMR, into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d<sub>6</sub> is a suitable choice for this compound).
  - Vortex the vial until the sample is completely dissolved.



- Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical
    parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm,
    and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
    scans).
  - For <sup>13</sup>C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C (typically several hundred to thousands of scans).
  - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectra. For DMSO-d<sub>6</sub>, the residual solvent peak appears at approximately
     2.50 ppm for <sup>1</sup>H NMR and 39.52 ppm for <sup>13</sup>C NMR.

# Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain an infrared spectrum of solid **3-Methoxybenzeneboronic acid**.

Method: Attenuated Total Reflectance (ATR)

Materials and Equipment:



- 3-Methoxybenzeneboronic acid sample
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- · Lint-free wipes

#### Procedure:

- · Background Spectrum:
  - Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of the solid 3-Methoxybenzeneboronic acid powder onto the center of the ATR crystal using a clean spatula.
  - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
  - Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.
- Cleaning:
  - After the measurement, release the pressure, raise the press, and carefully remove the sample powder from the crystal using a soft brush or a lint-free wipe.
  - Clean the crystal thoroughly with a solvent-dampened wipe to remove any residue.



### Mass Spectrometry (MS) Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of **3-Methoxybenzeneboronic acid**.

Method: Electron Ionization (EI)

Materials and Equipment:

- 3-Methoxybenzeneboronic acid sample
- Mass spectrometer with an EI source
- Direct insertion probe or a Gas Chromatograph (GC) inlet
- Volatile solvent (if using GC inlet, e.g., methanol or dichloromethane)
- Vials and micropipettes

#### Procedure:

- Sample Introduction (Direct Insertion Probe):
  - Place a small amount of the solid sample into a capillary tube.
  - Insert the capillary tube into the direct insertion probe.
  - Introduce the probe into the high-vacuum source of the mass spectrometer.
  - Gradually heat the probe to volatilize the sample into the ion source.
- Sample Introduction (GC Inlet):
  - Dissolve a small amount of the sample in a suitable volatile solvent.
  - $\circ$  Inject a small volume (e.g., 1  $\mu$ L) of the solution into the heated injection port of the GC, which is coupled to the mass spectrometer. The sample will be vaporized and carried into the ion source by the carrier gas (e.g., helium).

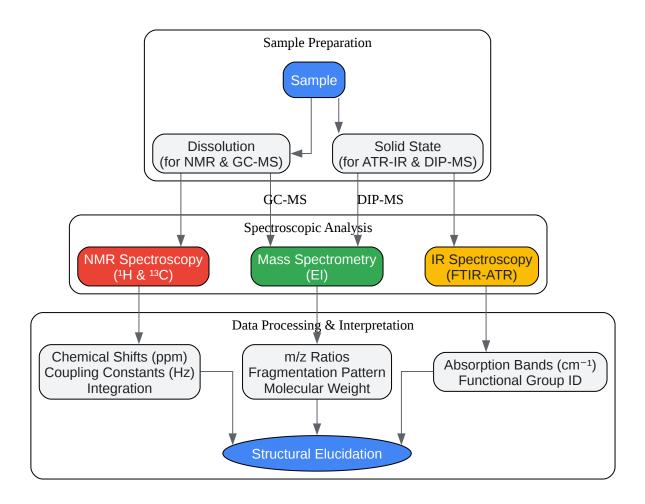


- Ionization and Analysis:
  - In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes ionization and fragmentation of the molecules.
  - The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
  - The detector records the abundance of each ion.
- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain structural information.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxybenzeneboronic acid**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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#### References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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